molecular formula C13H18ClNO2 B1586116 (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049741-77-6

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1586116
CAS No.: 1049741-77-6
M. Wt: 255.74 g/mol
InChI Key: NZORNSLALKFTJI-BTQNPOSSSA-N
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Description

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Scientific Research Applications

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard precautions for handling chemical substances would apply. These might include avoiding inhalation or contact with skin or eyes, and not ingesting the compound .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it has therapeutic potential, it could be further developed and optimized. Alternatively, it could be used as a starting point for the synthesis of new compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-phenethylamine and pyrrolidine-2-carboxylic acid.

    Condensation Reaction: The (S)-phenethylamine is reacted with pyrrolidine-2-carboxylic acid under acidic conditions to form the desired product.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Various nucleophiles, such as halides, amines, and alcohols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the phenethyl group, resulting in different chemical properties and applications.

    Phenethylamine: Lacks the pyrrolidine ring, leading to different biological activities and uses.

    Proline: A naturally occurring amino acid with a similar structure but different functional groups and properties.

The uniqueness of this compound lies in its combination of the phenethyl group and the pyrrolidine ring, which imparts specific chemical and biological properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORNSLALKFTJI-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375956
Record name (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049741-77-6
Record name (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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